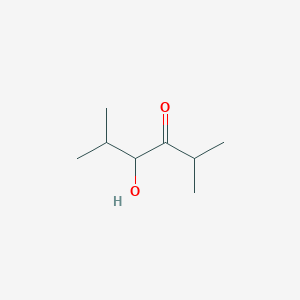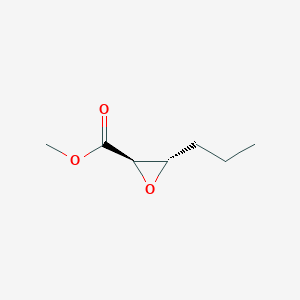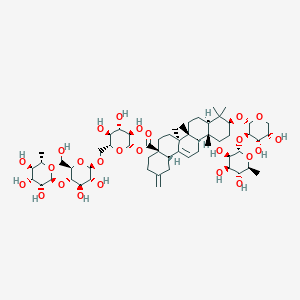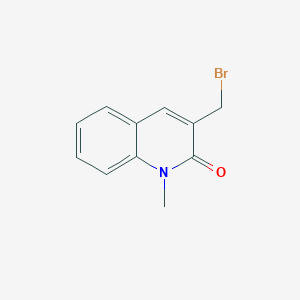
2H-cromen-3-ilmetanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2H-Chromen-3-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific optical and electronic properties
Mecanismo De Acción
Target of Action
The primary targets of 2H-chromen-3-ylmethanol are currently unknown. As a type of chromene, 2H-chromenes are important oxygen heterocycles that widely exist in natural products, pharmaceutical agents, and biologically relevant molecules . .
Biochemical Pathways
Given the chemical complexity of 2H-chromenes, it is likely that multiple pathways could be affected . More research is needed to summarize the affected pathways and their downstream effects.
Pharmacokinetics
It has a molecular weight of 162.19, a density of 1.2±0.1 g/cm³, and a boiling point of 314.3±31.0 °C at 760 mmHg . These properties could potentially impact the bioavailability of the compound, but more detailed pharmacokinetic studies are needed.
Result of Action
The molecular and cellular effects of 2H-chromen-3-ylmethanol’s action are currently unknown. As a type of chromene, 2H-chromenes are known to be used broadly in materials science and organic synthesis , suggesting that they may have significant effects at the molecular level.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-chromen-3-ylmethanol typically involves the cyclization of salicylaldehyde derivatives. One common method is the reaction of salicylaldehyde with acetylacetone in the presence of a base, such as sodium hydroxide, to form the chromene ring. The resulting product is then reduced to yield 2H-chromen-3-ylmethanol .
Industrial Production Methods: Industrial production of 2H-chromen-3-ylmethanol often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as tetra-n-butylammonium fluoride (TBAF) are sometimes used to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2H-Chromen-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2H-chromen-3-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 2H-chromen-3-ylmethane using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 2H-chromen-3-carboxylic acid.
Reduction: 2H-chromen-3-ylmethane.
Substitution: Substituted chromenes depending on the nucleophile used.
Comparación Con Compuestos Similares
- 2H-Chromen-3-ylmethane
- 2H-Chromen-3-carboxylic acid
- 2H-Chromen-3-yl acetate
Comparison: 2H-Chromen-3-ylmethanol is unique due to its hydroxyl group, which imparts specific chemical reactivity and biological activity. Compared to 2H-chromen-3-ylmethane, it has higher polarity and can form hydrogen bonds, influencing its solubility and interaction with biological targets. The carboxylic acid derivative, on the other hand, is more acidic and can participate in different types of chemical reactions .
Propiedades
IUPAC Name |
2H-chromen-3-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,11H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIFNZYYNUQDAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380184 |
Source


|
| Record name | 2H-chromen-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115822-61-2 |
Source


|
| Record name | 2H-chromen-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of studying the interaction between (3R)-3,4-dihydro-2H-chromen-3-ylmethanol and HIV-1 integrase?
A: HIV-1 integrase is a viral enzyme crucial for the integration of the HIV genome into the host cell's DNA, a vital step for viral replication. Inhibiting this enzyme is a key strategy in developing antiretroviral therapies against HIV. The study investigates the binding of (3R)-3,4-dihydro-2H-chromen-3-ylmethanol to the core domain of HIV-1 integrase []. This research provides valuable insights into the compound's potential as a lead compound for developing novel HIV-1 integrase inhibitors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














